molecular formula C26H24N2O5 B2638816 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850908-72-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2638816
CAS No.: 850908-72-4
M. Wt: 444.487
InChI Key: RLGYUAGJYRJNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Benzo[d]dioxole-Tetrahydroisoquinoline Conjugates in Bioactive Molecule Design

The target compound features three critical domains:

  • Benzo[d]dioxole moiety : This methylenedioxy-substituted aromatic system enhances metabolic stability by resisting oxidative degradation while enabling π-π stacking interactions with hydrophobic enzyme pockets. Its planar structure facilitates penetration of the blood-brain barrier (BBB), a key requirement for CNS therapeutics.
  • Tetrahydroisoquinoline core : The 1-oxo-THIQ framework provides a rigid, bicyclic structure that mimics endogenous neurotransmitters. The 2-methylbenzyl substitution at position 2 introduces steric bulk, potentially modulating affinity for aminergic receptors.
  • Acetamide linker : The 2-oxyacetamide bridge connects the two aromatic systems, introducing conformational flexibility and hydrogen-bonding capacity. This spacer allows optimal spatial orientation for simultaneous engagement of multiple binding sites.

Table 1: Key Hybrid Alkaloid Derivatives and Their Target Applications

Hybrid Structure Pharmacological Target Biological Activity Source Reference
THIQ-Benzimidazole (BD3) β-Secretase (BACE1) Anti-Alzheimer’s, neuroprotection
Benzodioxole-THIQ (Current Study) Undisclosed CNS targets Structural analysis only N/A
Benzodioxole-Acetamide (CID 14918161) Metabolic enzymes Synthetic intermediate

The strategic fusion of these domains enables multipoint interactions with biological targets. For instance, the THIQ core’s protonatable nitrogen aligns with conserved residues in monoamine transporters, while the benzo[d]dioxole’s methylenedioxy group may stabilize ligand-receptor complexes through dipole interactions.

Historical Evolution of Hybrid Alkaloid Derivatives in CNS-Targeted Drug Discovery

The development of hybrid alkaloids follows three evolutionary phases:

Phase 1: Natural Product Isolation (Pre-1960s)
Early CNS drugs like morphine and codeine (simple THIQ derivatives) dominated therapy but lacked selectivity. Their success, however, underscored the therapeutic potential of alkaloid scaffolds.

Phase 2: Semisynthetic Modifications (1970s–2000s)
Advances in organic synthesis enabled functionalization of natural scaffolds. For example, (+)-glaucine, a benzyl-THIQ alkaloid, was synthesized via biaryl oxidative coupling using hypervalent iodine reagents. These efforts revealed that N-alkylation and oxygenation patterns critically influence blood-brain barrier permeability and target selectivity.

Phase 3: Rational Hybrid Design (2010s–Present)
Modern strategies combine alkaloid motifs with non-natural fragments to optimize pharmacokinetics and polypharmacology. Notable examples include:

  • THIQ-Benzimidazole hybrids : BD3 (IC~50~ = 5.07 μM against neuroinflammation) demonstrated dual BACE1 inhibition and neuroprotection.
  • Benzodioxole-Triazole conjugates : Phenoxymethybenzoimidazole derivatives achieved 46-fold improved α-glycosidase inhibition over acarbose.

The target compound exemplifies Phase 3 design, merging a biosynthetically inspired THIQ core with a synthetic benzo[d]dioxole-acetamide arm. Synthetic routes to analogous structures often employ:

  • Bischler-Napieralski cyclization for THIQ ring formation
  • Ullmann coupling for biaryl ether linkages
  • Reductive amination for N -alkylation

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-5-2-3-6-18(17)14-28-12-11-20-21(26(28)30)7-4-8-22(20)31-15-25(29)27-19-9-10-23-24(13-19)33-16-32-23/h2-10,13H,11-12,14-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYUAGJYRJNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler reaction is commonly used, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the benzodioxole and tetrahydroisoquinoline intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the tetrahydroisoquinoline ring can be achieved using hydride donors such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of benzodioxole compounds often display antimicrobial properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria . This property is attributed to the presence of the benzodioxole moiety which enhances membrane permeability and disrupts bacterial cell walls.
  • Anticancer Potential : Compounds containing the benzodioxole structure have been investigated for their anticancer properties. In particular, derivatives have been synthesized that target specific cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related compounds demonstrated that modifications to the benzodioxole structure significantly impacted activity against various pathogens. For example, compounds with halogen substitutions exhibited enhanced potency against resistant strains of Staphylococcus aureus .

Anticancer Activity

In another case study focusing on anticancer applications, researchers synthesized a series of benzodioxole-based compounds and evaluated their effects on human cancer cell lines. One derivative was found to inhibit cell proliferation by inducing G0/G1 phase arrest in the cell cycle . This finding supports further exploration into benzodioxole derivatives as potential chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydroisoquinoline ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their bioactivities, and synthesis pathways:

Compound Name (CID/Code) Core Structure Differences Bioactivity Synthesis Highlights Reference
Target Compound Benzo[d][1,3]dioxol-5-yl acetamide + 2-methylbenzyl-tetrahydroisoquinolin-5-yloxy Root growth modulation in plants (0.1 µM) Acyl chloride coupling with benzo[d][1,3]dioxol-5-amine
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzo[d][1,3]dioxol-5-yl acetamide + benzimidazole-benzyl IDO1 inhibition (IC₅₀ = 0.59 µM) Amide coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with benzimidazole precursor
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Benzo[d][1,3]dioxol-5-yl acetamide + dimethoxyquinolin-4-one + 4-methylbenzoyl Anticancer (kinase inhibition) Cyclization of quinolin-4-one intermediate with acyl chloride
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzo[d]thiazole-thioacetamide + oxoindolinylidene Anti-inflammatory (COX-2 inhibition: IC₅₀ = 8.2 µM) Thioether formation followed by hydrazide coupling
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Benzo[d][1,3]dioxol-5-yl chloroacetamide + thiazolidinedione Antidiabetic (PPAR-γ agonism) Knoevenagel condensation of thiazolidinedione with chloroacetamide

Structural and Functional Insights

  • Bioactivity Variance: The target compound’s tetrahydroisoquinolin-5-yloxy group likely enhances root growth modulation via auxin-like signaling, as observed in A. thaliana . In contrast, benzimidazole derivatives (e.g., ) exhibit enzyme inhibition (IDO1) due to π-π stacking with catalytic heme. Thiazolidinedione analogs (e.g., ) target metabolic receptors (PPAR-γ), while quinolin-4-one derivatives (e.g., ) interact with kinase ATP-binding pockets.
  • Synthetic Routes: Acyl chloride coupling is common (e.g., ), but yields vary with substituent steric effects. For example, the target compound achieved 62% yield , whereas chloroacetamide derivatives () required harsher conditions (e.g., Knoevenagel condensation).

Molecular Properties and Pharmacokinetics

Property Target Compound Compound 28 Compound 5d
Molecular Weight 422.45 g/mol 389.41 g/mol 398.44 g/mol
LogP (Predicted) 3.2 2.8 3.5
H-bond Donors 1 (amide NH) 1 (amide NH) 2 (hydrazide NH)
H-bond Acceptors 5 4 6
TPSA 78.3 Ų 75.6 Ų 105.8 Ų
  • Key Observations :
    • Higher TPSA (Topological Polar Surface Area) in thiazole derivatives (e.g., ) correlates with reduced membrane permeability but improved solubility.
    • The target compound’s LogP (3.2) suggests moderate lipophilicity, ideal for plant root uptake .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline derivative. The presence of these structural elements suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Bacillus subtilis due to their ability to disrupt bacterial cell membranes .
  • Antiparasitic Effects : Some studies suggest that related compounds can inhibit the growth of parasitic organisms such as Trypanosoma brucei, with IC50 values indicating significant potency .
  • Cytotoxicity : The compound's structural components may also influence its cytotoxic effects on cancer cell lines. Preliminary studies have indicated that it could induce apoptosis in specific cancer types .

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activity of similar compounds:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains with significant inhibition at specific concentrations.
Reported antiparasitic effects with IC50 values indicating effective inhibition of T. brucei growth.
Investigated cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of related compounds, it was found that a derivative with a similar structure exhibited potent activity against Xanthomonas oryzae, leading to a 64% reduction in bacterial growth at a concentration of 50 μg/mL . This highlights the potential for developing novel antibiotics based on this scaffold.

Case Study: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of related compounds showed that specific derivatives could reduce the viability of Trypanosoma species by more than 90% at certain concentrations . This underscores the therapeutic promise for treating diseases like Chagas disease.

Q & A

Q. What are the critical synthetic steps and parameters for producing this compound?

The synthesis involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with the tetrahydroisoquinolin-oxyacetamide backbone. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions during amide bond formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC or TLC .

Q. Which spectroscopic methods are recommended for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify connectivity of the dioxole, tetrahydroisoquinoline, and acetamide groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C₂₄H₂₂N₂O₅) .
  • IR spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) stretches .

Q. What are the hypothesized biological targets based on structural analogs?

Similar compounds with benzo[d][1,3]dioxole and tetrahydroisoquinoline motifs show activity against:

  • Enzymes : Cyclooxygenase (COX) or kinases due to hydrogen-bonding interactions with acetamide groups .
  • Receptors : G-protein-coupled receptors (GPCRs) modulated by the lipophilic dioxole moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically analyzed?

  • Dose-response curves : Assess whether discrepancies arise from concentration-dependent effects (e.g., U-shaped curves in enzyme inhibition) .
  • Cellular vs. enzymatic assays : Differences in membrane permeability (logP ~3.5) may explain reduced activity in cell-based models .
  • Metabolite interference : Use LC-MS to detect degradation products in biological matrices .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of aryl halides .
  • Flow chemistry : Continuous reactors to improve heat/mass transfer during exothermic steps .
  • DoE (Design of Experiments) : Multivariate analysis to balance pH, temperature, and stoichiometry .

Q. How can computational modeling predict binding modes with target proteins?

  • Docking studies : Use AutoDock Vina to simulate interactions between the acetamide group and catalytic residues (e.g., COX-2) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • QSAR models : Corrogate substituent effects (e.g., methylbenzyl vs. chlorophenyl) on IC₅₀ values .

Q. What stability challenges arise under varying storage conditions?

  • Hydrolysis : Susceptibility of the acetamide bond in acidic/basic conditions (pH <4 or >10) .
  • Oxidation : Protect the dioxole ring with antioxidants (e.g., BHT) in lyophilized formulations .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.